tert-butyl N-{2-methyl-7-azabicyclo[2.2.1]heptan-2-yl}carbamate

Conformational constraint Peptidomimetic design Quaternary amino acid

tert-Butyl N-{2-methyl-7-azabicyclo[2.2.1]heptan-2-yl}carbamate (CAS 2096992-25-3, C₁₂H₂₂N₂O₂, MW 226.32) is a Boc-protected, 2,2-disubstituted 7-azabicyclo[2.2.1]heptane derivative. The 7-azabicyclo[2.2.1]heptane scaffold is a well-established conformationally constrained framework in medicinal chemistry, historically central to epibatidine analogs targeting nicotinic acetylcholine receptors (nAChRs) with Ki values in the low nanomolar range for optimized derivatives.

Molecular Formula C12H22N2O2
Molecular Weight 226.32 g/mol
Cat. No. B8229597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-{2-methyl-7-azabicyclo[2.2.1]heptan-2-yl}carbamate
Molecular FormulaC12H22N2O2
Molecular Weight226.32 g/mol
Structural Identifiers
SMILESCC1(CC2CCC1N2)NC(=O)OC(C)(C)C
InChIInChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-12(4)7-8-5-6-9(12)13-8/h8-9,13H,5-7H2,1-4H3,(H,14,15)
InChIKeyZWPWUBQASYMSSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-{2-methyl-7-azabicyclo[2.2.1]heptan-2-yl}carbamate – Core Scaffold and Procurement Identity


tert-Butyl N-{2-methyl-7-azabicyclo[2.2.1]heptan-2-yl}carbamate (CAS 2096992-25-3, C₁₂H₂₂N₂O₂, MW 226.32) is a Boc-protected, 2,2-disubstituted 7-azabicyclo[2.2.1]heptane derivative . The 7-azabicyclo[2.2.1]heptane scaffold is a well-established conformationally constrained framework in medicinal chemistry, historically central to epibatidine analogs targeting nicotinic acetylcholine receptors (nAChRs) with Ki values in the low nanomolar range for optimized derivatives [1]. This specific compound is commercially available at ≥97% purity from multiple vendors, indicating reliable sourcing for research use [2].

Why tert-Butyl N-{2-methyl-7-azabicyclo[2.2.1]heptan-2-yl}carbamate Cannot Be Substituted by Common Analogs


Generic substitution with simpler 7-azabicyclo[2.2.1]heptane building blocks (e.g., tert-butyl N-{7-azabicyclo[2.2.1]heptan-2-yl}carbamate or tert-butyl N-{2-azabicyclo[2.2.1]heptan-7-yl}carbamate) fails because they lack the quaternary 2-methyl-2-Boc-amino substitution pattern that is critical for introducing both steric bulk and a protected primary amine at the same carbon center [1]. This 2,2-disubstitution confers unique conformational rigidity and prevents epimerization at the α-position during downstream deprotection or coupling steps, a feature absent in mono-substituted analogs [2]. Additionally, the 7-aza (bridgehead nitrogen) regiochemistry distinguishes this scaffold from the 2-aza series, altering both the pKa and the vector of substituent projection, which directly impacts target engagement in receptor-binding applications [3].

Evidence-Based Differentiation Guide for tert-Butyl N-{2-methyl-7-azabicyclo[2.2.1]heptan-2-yl}carbamate


Structural Uniqueness: 2,2-Disubstituted Quaternary Center on the 7-Azabicyclo[2.2.1]heptane Scaffold

The target compound is distinguished by a quaternary carbon at the 2-position bearing both a methyl group and a Boc-protected amine. This 2,2-disubstitution pattern is absent in common in-class analogs such as tert-butyl N-{7-azabicyclo[2.2.1]heptan-2-yl}carbamate (CAS 1250995-45-9) and tert-butyl N-{2-azabicyclo[2.2.1]heptan-7-yl}carbamate (CAS 2096992-25-3 regioisomer series), which lack the 2-methyl substituent . Conformationally constrained quaternary amino acids are well-documented to enhance metabolic stability and restrict backbone flexibility in peptide analogs, but specific head-to-head stability or binding data for this exact compound versus its non-methylated analog are not publicly available at this time [1].

Conformational constraint Peptidomimetic design Quaternary amino acid

Regiochemical Identity: 7-Aza vs. 2-Aza Scaffold Differentiation

The 7-azabicyclo[2.2.1]heptane scaffold has been validated as a privileged structure for selective sigma-2 (σ2) receptor ligands, with N-substituted derivatives achieving Ki values as low as 5.8 nM and >170-fold selectivity over sigma-1 [1]. In contrast, the regioisomeric 2-azabicyclo[2.2.1]heptane scaffold exhibits a different nitrogen positioning that alters both the pKa (predicted pKa ~12.0 for the target compound vs. ~8.5–9.5 for typical 2-aza analogs) and the spatial trajectory of substituents . This regiochemical difference is critical because the bridgehead nitrogen position directly influences affinity for nicotinic acetylcholine receptors; literature data show that 7-aza derivatives can achieve Ki values of 98 nM at nAChRs, whereas analogous 2-aza series often show >10-fold reductions in affinity due to altered geometry [2].

Nicotinic receptor ligands Sigma-2 receptor Scaffold hopping

Commercial Availability and Purity Specifications

The target compound is commercially available from multiple vendors with specified purity of ≥97% (e.g., Calpac Lab, Mreda) and ≥98% (e.g., Leyan, Bidepharm) [1]. In contrast, the non-methylated analog tert-butyl N-{7-azabicyclo[2.2.1]heptan-2-yl}carbamate (CAS 1250995-45-9) is typically listed at 95% purity from similar suppliers . The higher purity specification reduces the risk of confounding byproducts in sensitive biological assays. Additionally, stereochemically defined versions (e.g., tert-butyl ((1R,2R,4S)-2-methyl-7-azabicyclo[2.2.1]heptan-2-yl)carbamate) are available for enantioselective applications, whereas many comparator scaffolds are offered only as racemic mixtures [1].

Procurement Quality control Building block sourcing

Boc Protection Strategy and Synthetic Tractability

The Boc protecting group on the target compound enables orthogonal deprotection under mild acidic conditions (TFA/DCM, HCl/dioxane) without affecting the 7-azabicyclo ring integrity [1]. This contrasts with Cbz-protected analogs (e.g., 7-benzyloxycarbonyl-2-methyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid), which require hydrogenolysis and may be incompatible with reduction-sensitive functional groups . The predicted pKa of the conjugate acid (12.0 ± 0.20) indicates that the bridgehead nitrogen remains largely unprotonated under physiological pH, an advantage for CNS penetration compared to more basic 2-aza analogs . The Boc group's tert-butyl steric bulk additionally provides a convenient ¹H NMR reporter signal (~1.4 ppm, 9H singlet) for reaction monitoring.

Solid-phase peptide synthesis Orthogonal protection Fragment coupling

Optimal Application Scenarios for tert-Butyl N-{2-methyl-7-azabicyclo[2.2.1]heptan-2-yl}carbamate


Constrained Peptidomimetic Design Requiring a Quaternary α-Amino Acid Isostere

In programs developing metabolically stable peptide analogs, the 2-methyl-2-Boc-amino substitution provides a rigid quaternary center that mimics α,α-disubstituted amino acids (e.g., α-aminoisobutyric acid) but within a bicyclic framework that further restricts conformational freedom. The 7-azabicyclo scaffold's demonstrated ability to stabilize β-strand conformations in oligomers [1] makes this building block ideal for introducing turn-inducing or helix-stabilizing elements into peptide backbones.

Sigma-2 (σ2) Receptor Ligand Optimization Campaigns

Given the validated role of 7-azabicyclo[2.2.1]heptane as a σ2-selective scaffold (Ki = 5.8 nM for optimized derivatives, >170-fold σ2/σ1 selectivity) [2], this Boc-protected intermediate serves as an advanced starting point for N-functionalization with diverse arylalkyl or benzylic groups. The pre-installed quaternary center may further enhance subtype selectivity by restricting rotational freedom of the N-substituent.

Fragment-Based Drug Discovery (FBDD) Library Design

The compound's molecular weight (226.32 Da) and high fraction of sp³-hybridized carbons (Fsp³ ≈ 0.73) align with fragment library design criteria for exploring three-dimensional chemical space. The Boc group allows for facile deprotection and subsequent diversification, enabling rapid generation of fragment cocktails for crystallographic screening against targets with shallow or polar binding pockets [3].

CNS-Penetrant Probe Synthesis via Orthogonal Deprotection

The predicted pKa of ~12.0 for the bridgehead nitrogen indicates minimal protonation at physiological pH, favoring passive blood-brain barrier penetration compared to more basic 2-aza analogs (pKa 8.5–9.5). Combined with Boc-based orthogonal protection, this scaffold is well-suited for constructing CNS-targeted chemical probes where maintaining low basicity is critical for minimizing P-glycoprotein efflux [1].

Quote Request

Request a Quote for tert-butyl N-{2-methyl-7-azabicyclo[2.2.1]heptan-2-yl}carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.